3-(2,3-difluorophenyl)prop-2-enoic Acid
Overview
Description
3-(2,3-difluorophenyl)prop-2-enoic Acid is a fluorinated derivative of cinnamic acid, characterized by the presence of two fluorine atoms at the 2nd and 3rd positions of the cinnamic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-difluorophenyl)prop-2-enoic Acid can be achieved through several methods. One common approach involves the fluorination of cinnamic acid derivatives. For instance, the reaction of cinnamic acid with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a difluorinated aryl boronic acid is coupled with an appropriate halogenated precursor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-difluorophenyl)prop-2-enoic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: Difluorinated benzaldehydes, difluorinated carboxylic acids
Reduction: Difluorinated phenylpropanoic acids
Substitution: Various substituted cinnamic acid derivatives
Scientific Research Applications
3-(2,3-difluorophenyl)prop-2-enoic Acid has a wide range of applications in scientific research:
Mechanism of Action
3-(2,3-difluorophenyl)prop-2-enoic Acid can be compared with other fluorinated cinnamic acid derivatives, such as 3,5-Difluoro-cinnamic acid and 4-Fluoro-cinnamic acid . These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical reactivity and biological activity . The unique positioning of the fluorine atoms in this compound imparts distinct properties, making it a valuable compound for specific applications .
Comparison with Similar Compounds
- 3,5-Difluoro-cinnamic acid
- 4-Fluoro-cinnamic acid
- 2,4-Difluoro-cinnamic acid
Properties
IUPAC Name |
3-(2,3-difluorophenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQHKPLMLCHFSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277613 | |
Record name | 3-(2,3-Difluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207981-48-4 | |
Record name | 3-(2,3-Difluorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207981-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,3-Difluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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